molecular formula C20H12N4O2S B2890875 N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203189-10-9

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2890875
CAS No.: 1203189-10-9
M. Wt: 372.4
InChI Key: WZYDSBWNSAXIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a benzo[c][1,2,5]thiadiazole core via a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]oxazole: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]oxazole ring.

    Synthesis of Benzo[c][1,2,5]thiadiazole: This can be achieved by the reaction of 1,2-diaminobenzene with sulfur and a suitable oxidizing agent.

    Coupling Reaction: The benzo[d]oxazole derivative is then coupled with a phenyl ring substituted with a benzo[c][1,2,5]thiadiazole-5-carboxamide group using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Br₂, Cl₂) for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent . Its ability to interact with biological targets makes it a candidate for drug development, especially in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Benzo[c][1,2,5]thiadiazole derivatives: These compounds are known for their electronic properties and are used in materials science and organic electronics.

Uniqueness

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of the benzo[d]oxazole and benzo[c][1,2,5]thiadiazole moieties, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2S/c25-19(12-8-9-15-17(11-12)24-27-23-15)21-14-5-3-4-13(10-14)20-22-16-6-1-2-7-18(16)26-20/h1-11H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYDSBWNSAXIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.